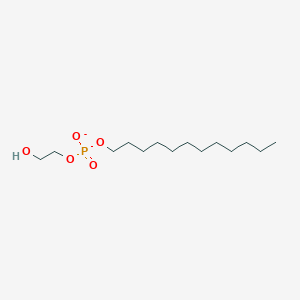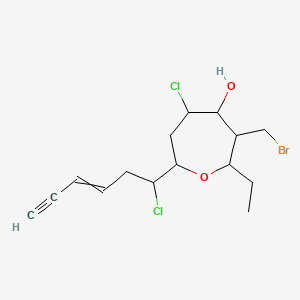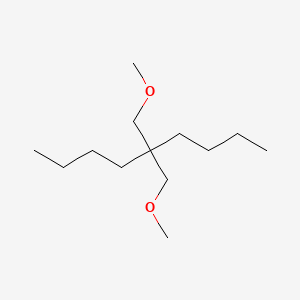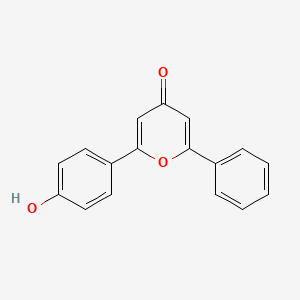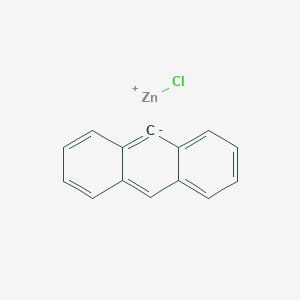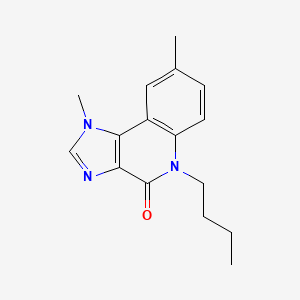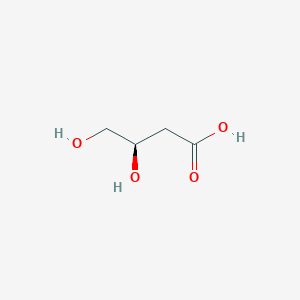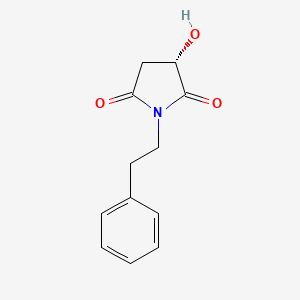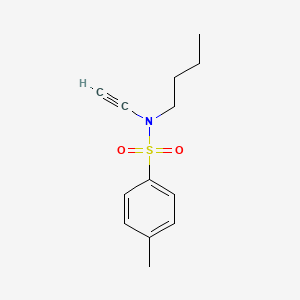
N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H17NO2S It is a member of the sulfonamide family, which are compounds containing the sulfonamide functional group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-ethynylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
類似化合物との比較
Similar Compounds
- N-Butyl-N-ethynylbenzene-1-sulfonamide
- N-Butyl-N-ethynyl-4-chlorobenzene-1-sulfonamide
- N-Butyl-N-ethynyl-4-nitrobenzene-1-sulfonamide
Uniqueness
N-Butyl-N-ethynyl-4-methylbenzene-1-sulfonamide is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to its analogs. The methyl group on the aromatic ring also influences the compound’s reactivity and properties, making it distinct from other similar compounds.
特性
CAS番号 |
205885-38-7 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC名 |
N-butyl-N-ethynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-4-6-11-14(5-2)17(15,16)13-9-7-12(3)8-10-13/h2,7-10H,4,6,11H2,1,3H3 |
InChIキー |
BPQWTKFXHVGVTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C#C)S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


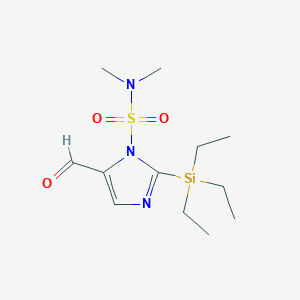
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
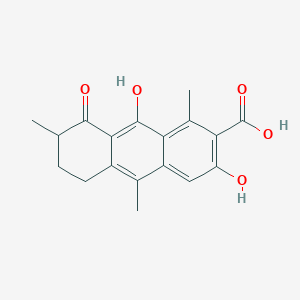
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
